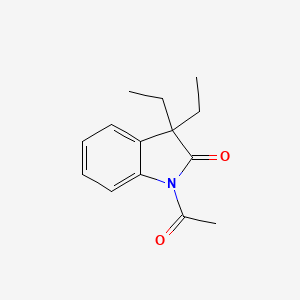
1-Acetyl-3,3-diethyl-1,3-dihydro-2H-indol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Acetyl-3,3-diethyl-1,3-dihydro-2H-indol-2-one is a compound belonging to the indole family, which is a significant class of heterocyclic compounds. Indoles are known for their wide range of biological activities and are found in many natural products and pharmaceuticals . This compound, specifically, has a unique structure that makes it an interesting subject for various chemical and biological studies.
Preparation Methods
The synthesis of 1-Acetyl-3,3-diethyl-1,3-dihydro-2H-indol-2-one can be achieved through several synthetic routes. One common method involves the reaction of 3,3-diethyl-2-oxindole with acetic anhydride under acidic conditions . Another approach is the reductive dephosphorylation of oxindole-3-phosphates using hydroiodic acid . These methods provide efficient ways to produce the compound in laboratory settings. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production with considerations for cost, yield, and environmental impact.
Chemical Reactions Analysis
1-Acetyl-3,3-diethyl-1,3-dihydro-2H-indol-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution. For example, it can be oxidized to form corresponding oxindoles, which are valuable intermediates in organic synthesis . Common reagents used in these reactions include hydroiodic acid for reductive dephosphorylation and various oxidizing agents for oxidation reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
This compound has several scientific research applications. In chemistry, it serves as a building block for the synthesis of more complex molecules . In biology and medicine, derivatives of indole compounds, including 1-Acetyl-3,3-diethyl-1,3-dihydro-2H-indol-2-one, have shown potential as antiviral, anti-inflammatory, and anticancer agents . Additionally, it is used in the study of enzyme inhibitors and receptor binding studies, making it valuable in drug discovery and development.
Mechanism of Action
The mechanism of action of 1-Acetyl-3,3-diethyl-1,3-dihydro-2H-indol-2-one involves its interaction with specific molecular targets and pathways. For instance, indole derivatives are known to bind with high affinity to multiple receptors, influencing various biological processes . The exact molecular targets and pathways can vary depending on the specific derivative and its application. Generally, these compounds can modulate enzyme activity, receptor binding, and signal transduction pathways, leading to their observed biological effects.
Comparison with Similar Compounds
1-Acetyl-3,3-diethyl-1,3-dihydro-2H-indol-2-one can be compared with other similar compounds such as 1,3-dihydroindol-2-one and 2-oxindole . While these compounds share a common indole backbone, their unique substituents and structural variations confer different chemical and biological properties. For example, 2-oxindole is known for its role in the synthesis of various pharmaceuticals, whereas this compound has specific applications in antiviral and anticancer research .
Properties
CAS No. |
544709-73-1 |
|---|---|
Molecular Formula |
C14H17NO2 |
Molecular Weight |
231.29 g/mol |
IUPAC Name |
1-acetyl-3,3-diethylindol-2-one |
InChI |
InChI=1S/C14H17NO2/c1-4-14(5-2)11-8-6-7-9-12(11)15(10(3)16)13(14)17/h6-9H,4-5H2,1-3H3 |
InChI Key |
PKTNNNPVSSMSFW-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(C2=CC=CC=C2N(C1=O)C(=O)C)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















